molecular formula C18H22O B181789 2-(1-Adamantyl)-1-phenylethanone CAS No. 27648-26-6

2-(1-Adamantyl)-1-phenylethanone

Cat. No. B181789
CAS RN: 27648-26-6
M. Wt: 254.4 g/mol
InChI Key: YRBSXKFXIFONEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(1-Adamantyl)-1-phenylethanone” is a derivative of adamantane . Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .

Scientific Research Applications

Radical Reactions

Studies by Lomas et al. (1990, 1991) show that thermolysis of tri(1-adamantyl)methanol in toluene results in various products like bibenzyl and di(1-adamantyl) ketone. This process is sensitive to temperature and solvent isotopic composition, demonstrating the compound's role in radical reaction studies (Lomas, Fain, & Briand, 1990), (Lomas, Briand, & Fain, 1991).

Cholinesterase Inhibition

Kwong et al. (2017) explored adamantyl-based ester derivatives for their acetylcholinesterase and butyrylcholinesterase inhibitory activities. This highlights the compound's potential in studying neurodegenerative disorders like Alzheimer’s (Kwong et al., 2017).

Synthesis and Reactivity Studies

Stambuli et al. (2002) focused on the synthesis and reactivity of monomeric arylpalladium halide complexes with adamantyl-based ligands. This research aids in understanding the compound's behavior in complex synthesis and its applications in catalysis (Stambuli, Bühl, & Hartwig, 2002).

Synthesis and Characterization

Feng et al. (2019) synthesized a new adamantane-based compound, 3-phenyl-adamantane-1-carboxylic acid (PACA), and characterized it using various techniques. This shows its role in developing new materials for medicinal chemistry (Feng, Ye, Jiang, & Hou, 2019), (Wei, Kaiqi, Yang, & Ruibin, 2019).

Molecular Structure Analysis

Petrović Peroković et al. (2013) analyzed the crystal and molecular structures of novel adamantyl derivatives, contributing to understanding the compound’s structural properties in various chemical contexts (Petrović Peroković, Prugovečki, & Car, 2013).

Lanthanide Coordination Complexes

Li et al. (2009) worked on synthesizing novel lanthanide adamantane-dicarboxylate coordination complexes, providing insights into the compound's role in coordination chemistry and potential applications in materials science (Li, Wei, Huang, & Zheng, 2009).

Luminescence and Stability in Dyes

Krajcovic et al. (2016) found that ethyl-adamantyl side groups on fluorescent dyes induce π–π interactions, enhancing luminescence and thermal stability. This research offers potential applications in material science, particularly in the development of advanced luminescent materials (Krajcovic, Kovalenko, Heinrichová, Vala, & Weiter, 2016).

Electronic Control in Radical Capture

Bodepudi and Noble (1991) discussed the electronic control of face selection in the capture of radicals, shedding light on the compound's role in organic synthesis and mechanism studies (Bodepudi & Noble, 1991).

Safety And Hazards

Safety measures for handling adamantane derivatives typically include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves are recommended.

Future Directions

Adamantane derivatives have potential applications in various fields, including medicinal chemistry, catalyst development, and nanomaterials . Future research may focus on developing novel methods for their preparation, investigating their properties, and exploring their applications .

properties

IUPAC Name

2-(1-adamantyl)-1-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O/c19-17(16-4-2-1-3-5-16)12-18-9-13-6-14(10-18)8-15(7-13)11-18/h1-5,13-15H,6-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRBSXKFXIFONEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70335750
Record name 1-Phenyl-2-(tricyclo[3.3.1.1~3,7~]decan-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70335750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Adamantyl)-1-phenylethanone

CAS RN

27648-26-6
Record name 1-Phenyl-2-(tricyclo[3.3.1.1~3,7~]decan-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70335750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-Adamantyl)-1-phenylethanone
Reactant of Route 2
Reactant of Route 2
2-(1-Adamantyl)-1-phenylethanone
Reactant of Route 3
Reactant of Route 3
2-(1-Adamantyl)-1-phenylethanone
Reactant of Route 4
Reactant of Route 4
2-(1-Adamantyl)-1-phenylethanone
Reactant of Route 5
Reactant of Route 5
2-(1-Adamantyl)-1-phenylethanone
Reactant of Route 6
Reactant of Route 6
2-(1-Adamantyl)-1-phenylethanone

Citations

For This Compound
2
Citations
R Vícha, I Kuřitka, M Rouchal, V Ježková… - … : Online Journal of …, 2009 - researchgate.net
Nitration of four 1-adamantyl bearing aromatic ketones with mixed acid, acetyl nitrate, silver nitrate and guanidine nitrate was studied under various conditions. The ketones with …
Number of citations: 10 www.researchgate.net
M Aoyama, S Hara - Tetrahedron, 2009 - Elsevier
Selective introduction of functional groups on the tert-carbon of adamantane was performed by substitution with fluorides. A methyl, phenacyl, aryl, cyclohexyl, alkoxy, or azido group …
Number of citations: 26 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.